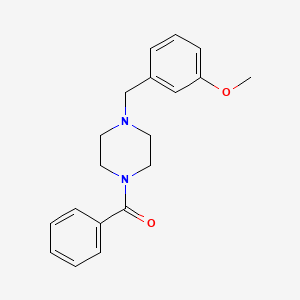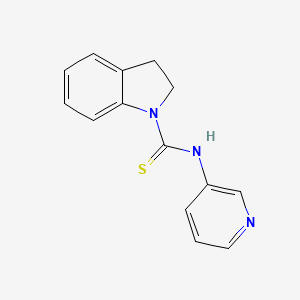
3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethylaniline is a chemical compound that has been studied in various contexts due to its interesting chemical structure and properties. It belongs to a class of compounds known as dihydroisoquinolines, which are significant for their diverse applications in chemistry and biology.
Synthesis Analysis
The synthesis of dihydroisoquinoline derivatives involves various complex chemical processes. For instance, a study by Bennasar et al. (2005) discusses a method involving dimethyltitanocene methylenation followed by ring-closing metathesis to produce 1,4-dihydroquinoline nuclei, a related compound (Bennasar, Roca, Monerris, & García-Díaz, 2005). Another approach by Huber and Seebach (1987) focuses on diastereoselective alkylation for synthesizing tetrahydroisoquinolines, a key step in creating such compounds (Huber & Seebach, 1987).
Molecular Structure Analysis
The molecular structure of dihydroisoquinolines has been extensively studied. Davydov et al. (1993) synthesized 3,3-Dimethyl- and 3-methyl-1-(4',4'-dimethyl-2',6'-dioxocyclohex-1'-yl)-3,4-dihydroisoquinolines and analyzed their crystal and molecular structures, revealing insights into the tautomeric forms and stability of these compounds (Davydov et al., 1993).
Chemical Reactions and Properties
3-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-N,N-dimethylaniline and related compounds exhibit various chemical reactions and properties. For example, the study by Liu et al. (2013) on the palladium-catalyzed aerobic oxidative cyclization of 2-ethynylanilines with isocyanides to synthesize aminoquinolines highlights the reactivity and potential transformations of these compounds (Liu, Gao, Yu, Wu, & Jiang, 2013).
Physical Properties Analysis
The physical properties of dihydroisoquinolines have been a subject of interest in several studies. The work of Kazmierski, Urbańczyk-Lipkowska, and Hruby (1994) involved molecular mechanics calculations to understand the stabilization and physical properties of certain dihydroisoquinoline derivatives (Kazmierski, Urbańczyk-Lipkowska, & Hruby, 1994).
Chemical Properties Analysis
The chemical properties of these compounds are closely linked to their structure and synthesis methods. A study by Yavari et al. (2007) demonstrates the reaction of isoquinoline with dimethyl acetylenedicarboxylate (DMAD) in the presence of amides, leading to the formation of unique dihydroisoquinoline derivatives, showcasing the diverse chemical properties and reactivity of these compounds (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
The compound plays a significant role in the synthesis of complex molecules, including heterocyclic compounds and derivatives. For instance, it has been utilized in the sequential N-acylamide methylenation–enamide ring-closing metathesis, providing a synthetic entry to 1,4-dihydroquinoline nucleus, demonstrating its utility in creating structurally complex and valuable organic compounds (Bennasar et al., 2005).
Fluorescence Studies
The interaction of the compound with formaldehyde and phenylalanine derivatives has been studied for its fluorescence properties. This research has implications for biological imaging and sensing technologies, where specific fluorescence is crucial for tracking and analyzing biological molecules (Falck et al., 1962).
Cytotoxic Activity Against Cancer Cells
Isoquinolinequinone–amino acid derivatives synthesized from this compound have been evaluated for cytotoxic activity against cancer cell lines. These studies highlight its potential in developing new chemotherapeutic agents, with some derivatives showing moderate to high cytotoxic activity (Valderrama et al., 2016).
Electrophilic Ring Closure Reactions
Its utility in electrophilic ring closure reactions of ortho-allylaniline systems has been explored, contributing to the synthesis of tetrahydroquinolines and julolidines. This application is significant in the production of complex organic molecules and pharmaceutical compounds, demonstrating the compound's versatility in organic synthesis (Shono et al., 1982).
Antimicrobial Activity
Schiff base supramolecular complexes involving this compound have been studied for their antimicrobial activity. These complexes have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents (El-Sonbati et al., 2016).
Corrosion Inhibition
Quinoline derivatives synthesized from this compound have been investigated as corrosion inhibitors for mild steel in acidic media. These studies are crucial for developing new materials that can prevent corrosion, thereby extending the life and durability of metal structures and components (Singh et al., 2016).
Mecanismo De Acción
The mechanism of action would depend on the specific use of the compound. For instance, some 3,4-dihydro-2(1H)-quinolinones have been found to exhibit a variety of activities in both peripheral and central tissues, which includes phosphodiesterase inhibition, blocking of β-adrenergic receptors, antagonism of vasopressin receptors and interaction with serotonin and dopamine receptors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19(2)17-9-5-8-15(12-17)18(21)20-11-10-14-6-3-4-7-16(14)13-20/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQDCCVNPHTASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)


![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5593754.png)
![methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5593763.png)
![3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593769.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5593777.png)

![2-(2-hydroxyethyl)-8-[(5-methyl-3-thienyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5593801.png)

![4-[(4-bromo-5-methyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5593809.png)
![ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5593814.png)
![methyl 3-{[(4-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5593823.png)
![9-(4-chloro-3-fluorobenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593825.png)